molecular formula C22H29FO4 B1207057 Fluoromethalone

Fluoromethalone

Cat. No.: B1207057
M. Wt: 376.5 g/mol
InChI Key: FAOZLTXFLGPHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Fluoromethalone is synthesized through a series of chemical reactions involving the introduction of fluorine and hydroxyl groups to a steroid backbone. The synthetic route typically involves the following steps:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, stringent quality control measures, and purification techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Fluoromethalone undergoes several types of chemical reactions, including:

The major products formed from these reactions include hydroxylated and acetylated derivatives, which retain some of the biological activity of the parent compound .

Scientific Research Applications

Fluoromethalone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of steroid chemistry and fluorination reactions.

    Biology: Employed in research on glucocorticoid receptor interactions and the regulation of inflammatory pathways.

    Medicine: Investigated for its potential in treating various inflammatory conditions beyond ophthalmic uses, such as skin disorders and allergic reactions.

    Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems .

Comparison with Similar Compounds

Fluoromethalone is often compared to other glucocorticoids such as Dexamethasone and Prednisolone. While all these compounds share anti-inflammatory properties, this compound is unique in its rapid degradation in tissues, which minimizes its impact on intraocular pressure . Additionally, this compound has a less pronounced immunosuppressive effect compared to Dexamethasone, making it a safer option for long-term use .

Similar Compounds

This compound stands out due to its specific application in ophthalmology and its favorable safety profile for ocular use.

Properties

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

IUPAC Name

17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3

InChI Key

FAOZLTXFLGPHNG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O

Synonyms

Cortisdin
Efflumidex
Flucon
Flucon, Isopto
Fluor Op
Fluor-Op
Fluoro Ophtal
Fluoro-Ophtal
Fluorometholone
Fluoropos
FML
FML Forte
FML Liquifilm
Isopto Flucon
PMS Fluorometholone
PMS-Fluorometholone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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